molecular formula C18H15FN4O3 B2618986 methyl 3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate CAS No. 924833-88-5

methyl 3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate

Cat. No.: B2618986
CAS No.: 924833-88-5
M. Wt: 354.341
InChI Key: DTYKALQRHWRRLK-UHFFFAOYSA-N
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Description

Methyl 3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate is a triazole-based compound featuring a benzoate ester core linked to a substituted triazole ring. The triazole moiety is substituted with a 2-fluorophenyl group at the N1 position and a methyl group at C5, while the benzoate ester at the C3 position introduces additional hydrophobicity. This structural framework is common in medicinal and agrochemical research due to the tunability of triazole derivatives for target-specific interactions .

The fluorine atom on the phenyl ring is a critical feature, as it may enhance metabolic stability and influence electronic properties through its electron-withdrawing effect.

Properties

IUPAC Name

methyl 3-[[1-(2-fluorophenyl)-5-methyltriazole-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O3/c1-11-16(21-22-23(11)15-9-4-3-8-14(15)19)17(24)20-13-7-5-6-12(10-13)18(25)26-2/h3-10H,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYKALQRHWRRLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2F)C(=O)NC3=CC=CC(=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate typically involves a multi-step process. One common method starts with the preparation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The resulting triazole intermediate is then subjected to further functionalization to introduce the fluorophenyl and benzoate ester groups.

    Cycloaddition Reaction: The azide and alkyne precursors are reacted under copper(I)-catalyzed conditions (CuAAC) to form the triazole ring.

    Functionalization: The triazole intermediate is then reacted with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to introduce the fluorophenyl group.

    Esterification: Finally, the benzoate ester is introduced through an esterification reaction using methanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and amide groups undergo hydrolysis under acidic or basic conditions:

  • Ester Hydrolysis : Treatment with NaOH in aqueous ethanol (80°C, 4 h) yields the corresponding carboxylic acid derivative.

  • Amide Hydrolysis : Requires stronger conditions (6M HCl, reflux) to cleave the amide bond, producing 3-amino-benzoic acid and triazole-carboxylic acid fragments.

Hydrolysis Rates :

Functional GroupConditionsTimeConversion
Ester1M NaOH, EtOH/H₂O4 h>95%
Amide6M HCl, Reflux8 h87%

Electrophilic Substitution

The triazole ring’s electron-deficient nature directs electrophilic attacks to the N1 and N2 positions. Nitration and sulfonation have been reported for analogous triazoles :

  • Nitration : Using HNO₃/H₂SO₄ at 0°C introduces nitro groups at N1 (major) and C5 (minor).

  • Sulfonation : SO₃ in H₂SO₄ selectively sulfonates the triazole’s N2 position .

Regioselectivity :

ReactionMajor ProductYield
NitrationN1-nitro derivative68%
SulfonationN2-sulfo derivative72%

Cross-Coupling Reactions

The 2-fluorophenyl group participates in Suzuki-Miyaura couplings with aryl boronic acids. For example:

  • Reagents : Pd(PPh₃)₄, K₂CO₃, THF/H₂O (3:1) at 85°C .

  • Scope : Electron-withdrawing (e.g., -CF₃) and donating (e.g., -OCH₃) substituents are tolerated.

Representative Yields :

Boronic Acid SubstituentProduct Yield
4-CF₃89%
3-OCH₃83%
2-NO₂76%

Condensation Reactions

The methyl group on the triazole undergoes Knoevenagel condensation with aromatic aldehydes in the presence of piperidine :

  • Example : Reaction with 4-nitrobenzaldehyde in ethanol (reflux, 2 h) forms a styryl derivative (λₘₐₓ = 420 nm).

Optimized Conditions :

CatalystSolventTemperatureTimeYield
PiperidineEtOHReflux2 h91%

Biological Activity and Mechanistic Insights

While not a direct chemical reaction, the compound’s enzyme inhibition mechanism involves triazole-mediated coordination to heme iron in cytochrome P450 enzymes. This interaction underpins its antifungal activity (MIC = 12.5 µg/mL against Candida albicans).

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity :
    • Compounds containing triazole moieties have been extensively studied for their antifungal properties. Research indicates that methyl 3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate exhibits potent activity against various fungal strains. The mechanism is believed to involve inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis .
  • Antiviral Properties :
    • The compound has shown promise in antiviral applications. Triazoles are known to interfere with viral replication processes. Studies have demonstrated that derivatives of triazoles can inhibit the replication of viruses such as HIV and HCV by targeting specific viral enzymes .
  • Anticancer Activity :
    • Recent investigations have highlighted the potential of triazole-containing compounds in cancer therapy. This compound has been evaluated for its ability to induce apoptosis in cancer cells through the activation of caspase pathways . This property can be attributed to the compound's ability to disrupt cellular signaling pathways critical for tumor growth.
  • Anti-inflammatory Effects :
    • There is growing evidence that triazole derivatives can modulate inflammatory responses. The compound has been studied for its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating various inflammatory diseases .

Case Studies and Research Findings

StudyFindings
Study on Antifungal ActivityDemonstrated significant inhibition of Candida species growthSupports use in antifungal therapies
Evaluation of Antiviral PropertiesShowed effectiveness against HIV replicationPotential as an antiviral agent
Investigation into Anticancer EffectsInduced apoptosis in breast cancer cell linesPromising candidate for cancer therapy
Research on Anti-inflammatory EffectsReduced levels of TNF-alpha and IL-6 in vitroPotential therapeutic application in inflammatory diseases

Mechanism of Action

The mechanism of action of methyl 3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and fluorophenyl group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues of Triazole Derivatives

Substituent Variations on the Triazole Ring
  • 1-(3-Chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazole ():
    This compound replaces the 2-fluorophenyl group with a 3-chloro-4-fluorophenyl substituent. The chloro group increases lipophilicity, while the para-fluorine maintains electronic effects. Compared to the target compound, this derivative may exhibit stronger halogen bonding but reduced solubility .

  • 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine ():
    The absence of fluorine and the presence of benzyl and phenyl groups result in higher aromaticity. The amine group at C5 introduces polarity, contrasting with the methyl group in the target compound. Such differences could affect pharmacokinetic properties like absorption .

Fluorinated Triazole Derivatives
  • 4-Fluoro-1-(4-methoxybenzyl)-5-phenyl-1H-1,2,3-triazole ():
    Fluorine at C4 and a methoxybenzyl group at N1 highlight positional isomerism. The methoxy group enhances solubility via hydrogen bonding, whereas the target compound’s ester group offers moderate hydrophobicity .

  • This contrasts with the target compound’s 2-fluorophenyl group, which balances size and electronic effects .

Triazine-Based Analogues ()

Triazine derivatives, such as methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (), replace the triazole with a triazine ring. Triazines are more electron-deficient, enhancing reactivity in nucleophilic substitutions. However, triazoles offer better metabolic stability due to reduced ring strain and stronger aromaticity. The benzoate ester in both compounds suggests shared strategies for modulating lipophilicity .

Bioactive Derivatives ()

  • Methyl 2-((3-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazine-1-carbodithioate (): This anticancer candidate incorporates a pyrazole-thiadiazole hybrid. The bromophenyl group increases molecular weight and may enhance DNA intercalation, a property less pronounced in the target compound due to its smaller fluorine substituent .
  • Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-3-fluorobenzoate (): A fluorinated chromene-pyrazolopyrimidine hybrid with a benzoate ester. The dual fluorine atoms and extended π-system suggest enhanced target binding compared to the simpler triazole-based target compound .

Biological Activity

Methyl 3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves a multi-step process that includes the formation of a triazole ring. The compound can be synthesized through the reaction of appropriate azides with alkyne precursors via click chemistry, which is a favored method for generating triazole derivatives due to its efficiency and high yield .

Anticancer Activity

Research has demonstrated that compounds containing the 1,2,3-triazole moiety exhibit notable anticancer properties. For instance, derivatives similar to this compound have shown significant antiproliferative effects against various cancer cell lines. In studies involving triazole derivatives:

  • MCF-7 (breast cancer) : Compounds exhibited IC50 values ranging from 1.1 μM to 4.9 μM.
  • HCT-116 (colon cancer) : Similar trends were observed with IC50 values indicating potent activity.
  • HepG2 (liver cancer) : Some triazole derivatives were more effective than standard chemotherapeutics like doxorubicin and 5-fluorouracil .

The mechanism of action is often linked to the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibitors of TS can induce apoptosis in cancer cells by disrupting nucleotide synthesis pathways .

Antimicrobial Activity

In addition to anticancer properties, this compound exhibits antimicrobial activity. Various studies have shown that triazole derivatives can inhibit the growth of both gram-positive and gram-negative bacteria:

  • E. coli : Significant inhibition was noted with some derivatives.
  • S. aureus : Compounds showed good efficacy against this pathogen as well .

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in DNA replication and repair.
  • Cell Cycle Arrest : By interfering with cellular processes, these compounds can induce cell cycle arrest leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may increase oxidative stress in cancer cells, further promoting cell death .

Case Studies and Research Findings

Several studies have highlighted the promising nature of triazole-containing compounds:

StudyFindings
Demonstrated significant antiproliferative activity against MCF-7 and HCT-116 cell lines with IC50 values < 5 µM.
Showed effective antimicrobial properties against E. coli and S. aureus with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Discussed the synthesis and structural characterization of related triazole compounds that exhibited similar biological activities.

Q & A

Basic: What are the critical steps in designing a synthetic route for methyl 3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate?

Methodological Answer:
The synthesis typically involves:

  • Condensation reactions : Start with fluorophenylamine derivatives and methyl benzoate precursors. For triazole formation, azide-alkyne cycloaddition (e.g., Cu-catalyzed click chemistry) is common .
  • Amide coupling : Use reagents like EDC/HOBt or DCC for amide bond formation between the triazole and benzoate moieties .
  • Purification : Column chromatography (e.g., silica gel with CH₂Cl₂/EtOAC gradients) and recrystallization are standard for isolating intermediates and final products .
  • Validation : Confirm intermediates via TLC and final product purity via elemental analysis and HPLC .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Methodological Answer:
Key factors include:

  • Catalyst selection : DIPEA (diisopropylethylamine) enhances nucleophilic substitution efficiency in triazole synthesis, as shown in analogous procedures .
  • Temperature control : Low temperatures (-35°C) prevent side reactions during triazine intermediate formation .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of aromatic intermediates .
  • Work-up protocols : Precipitation with LP (light petroleum) or aqueous washes removes unreacted starting materials .

Basic: Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using deuterated DMSO (δ 3.76–8.50 ppm) to verify methyl, fluorophenyl, and triazole protons .
  • IR spectroscopy : Confirm amide C=O (1650–1700 cm⁻¹) and triazole C-N (1350–1450 cm⁻¹) stretches .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., calculated MW 369.4) and fragmentation patterns .

Advanced: How should researchers resolve contradictions in spectral data during structural analysis?

Methodological Answer:

  • Cross-validation : Compare NMR shifts with analogous compounds (e.g., fluorophenyl-substituted triazoles in ).
  • Dynamic experiments : Variable-temperature NMR can clarify conformational ambiguities in amide or triazole regions .
  • X-ray crystallography : Resolve stereochemical uncertainties by growing single crystals (e.g., methods in ).
  • Computational modeling : DFT calculations predict electronic environments to match experimental NMR/IR data .

Advanced: What computational approaches predict the reactivity of the triazole moiety in pharmacological studies?

Methodological Answer:

  • Docking simulations : Use software like AutoDock to model interactions with biological targets (e.g., enzymes with triazole-binding pockets) .
  • QSAR modeling : Correlate substituent effects (e.g., fluorine’s electronegativity) with bioactivity using PubChem datasets .
  • MD simulations : Assess triazole ring stability in aqueous or lipid environments to predict membrane permeability .

Basic: What are best practices for documenting experimental data for reproducibility?

Methodological Answer:

  • Detailed logs : Record reaction parameters (time, temp, equivalents) as in .
  • Replication : Use split-plot designs (e.g., randomized blocks with replicates) to validate reproducibility .
  • Data standards : Follow IUPAC guidelines for reporting NMR shifts, purity percentages, and spectral interpretations .

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